molecular formula C20H24N2O2S B2496362 1-Cinnamyl-4-tosylpiperazine CAS No. 1006613-62-2

1-Cinnamyl-4-tosylpiperazine

Cat. No.: B2496362
CAS No.: 1006613-62-2
M. Wt: 356.48
InChI Key: YMRUOWVKWOJFIF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamyl-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cinnamyl group attached to the nitrogen atom at the 1-position and a tosyl group attached to the nitrogen atom at the 4-position of the piperazine ring

Future Directions

Recent research has focused on the synthesis of novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands . Additionally, the development of new synthetic routes to biologically relevant arylpiperazines under aerobic conditions is an area of active research . These studies pave the way for further development of piperazine derivatives, including 1-Cinnamyl-4-tosylpiperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamyl-4-tosylpiperazine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamyl-4-tosylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain . Additionally, it can affect calcium channels and other signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

1-Cinnamyl-4-tosylpiperazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both cinnamyl and tosyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUOWVKWOJFIF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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